- Ethyl imidazole-1-carboxylate (EImC) as a carbonylation agent: efficient synthesis of oxazolidin-2-ones from amino alcoholsChemistry Letters, 2013, 42(2), 109-111,
Cas no 90719-32-7 ((S)-4-Benzyl-2-oxazolidone)
(S)-4-Benzyl-2-oxazolidon ist ein chirales Auxiliar und vielseitiges Synthesebaustein in der organischen Chemie. Diese enantiomerenreine Verbindung zeichnet sich durch ihre hohe Stereoselektivität bei asymmetrischen Synthesen aus, insbesondere in der Bildung von C-C-Bindungen und der Einführung stereogener Zentren. Die Benzylgruppe an Position 4 erhöht die Reaktivität und ermöglicht eine einfache Abspaltung nach Reaktionsabschluss. Aufgrund seiner stabilen Oxazolidinon-Struktur eignet es sich ideal für die Synthese optisch aktiver Verbindungen, wie β-Hydroxycarbonsäuren und α-Aminosäuren. Seine breite Anwendung in pharmazeutischen und agrochemischen Prozessen unterstreicht seine Bedeutung als zuverlässiges chirales Hilfsmittel.

(S)-4-Benzyl-2-oxazolidone structure
Produktname:(S)-4-Benzyl-2-oxazolidone
(S)-4-Benzyl-2-oxazolidone Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (S)-4-Benzyloxazolidin-2-one
- S-4-Benzyl-2-oxazolidinone
- (S)-4-Benzyl-2-oxazolidinone
- (4S)-4-benzyl-1,3-oxazolidin-2-one
- (S)-4-(PHENYLMETHYL)-2-OXAZOLIDINONE
- (S)-
- (S)-(-)-4-Benzyl-2-oxazolidinone
- (4S)-4-(Phenylmethyl)-2-oxazolidinone (ACI)
- 2-Oxazolidinone, 4-(phenylmethyl)-, (S)- (ZCI)
- (-)-4-Benzyl-2-oxazolidinone
- (4S)-(-)-4-(Phenylmethyl)-1,3-oxazolidin-2-one
- (4S)-4-(Phenylmethyl)-1,3-oxazolidin-2-one
- (4S)-4-Benzyloxazolidin-2-one
- (4S)-Benzyloxazolidin-2-one
- (S)-(-)-4-Benzyl-1,3-oxazolidin-2-one
- (S)-4-Benzyl-2-oxazolidone
- (S)-4-Benzyloxy-2-azolidinone
- (S)-4-Phenylmethyl-2-oxazolidinone
- 4-(S)-Benzyl-2-oxazolidinone
- 4S-(Phenylmethyl)oxazolidin-2-one
- 4S-Benzyloxazolidin-2-one
- DTXSID00352970
- NS00077853
- SCHEMBL4328
- 4-Benzyl-1,3-oxazolidin-2-one #
- EC46HZ6ALH
- HY-41882
- 4-(S)-benzyl-oxazolidin-2-one
- 4-Benzyl-2-oxazolidinone, (S)-(-)-
- Q-102352
- 4-(S)-benzyloxazolidin-2-one
- 4(S)-(-)-benzyl-2-oxazolidinone
- (4S)-4-(Phenylmethyl)-2-oxazolidinone
- 90719-32-7
- (4S)-(-)-4-benzyl-2-oxazolidinone
- (S)-(-)-4-Benzyl-2-oxazolidineone
- MFCD00064496
- (S)-4-Benzyl-2-oxazolidinone, 99%
- 4-(Phenylmethyl)-2-oxazolidinone, (4S)-
- CHEBI:194622
- (S)(-)-4-benzyl-2-oxazolidinone
- 2-Oxazolidinone, 4-(phenylmethyl)-, (S)-
- (s)-4-benzyl-oxazolidin-2-one
- (4S)4-benzyl-1,3-oxazolidin-2-one
- EN300-80370
- (S)-4-Benzyl-1,3-Oxazolidine-2-One
- (S)(-)4-benzyl-2-oxazolidinone
- 2-Oxazolidinone, 4-(phenylmethyl)-, (4S)-
- PS-6113
- 4(S)-benzyl-2-oxazolidinone
- (4S)-4-benzyl 1,3-oxazolidinone
- (4S)-4-benzyl-2-oxazolidinone
- (S)-4-benzyloxazolidinone
- (s)-(+)-4-benzyl-2-oxazolidinone
- AKOS015839020
- (S)-4-benzyl oxazolidinone
- B1754
- DB-005562
- (4S)-4-benzyl oxazolidine-2-one
- (S)-4-benzyl-oxazolidine-2- one
- AC-4357
- 4(S)-phenylmethyl-2-oxazolidinone
- Z1222283104
- (S)-4-benzyl-oxazolidine-2-one
- CS-D1593
- s-(+)-4-benzyl-2-oxazolidinone
-
- MDL: MFCD00064496
- Inchi: 1S/C10H11NO2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1
- InChI-Schlüssel: OJOFMLDBXPDXLQ-VIFPVBQESA-N
- Lächelt: C(C1C=CC=CC=1)[C@@H]1NC(=O)OC1
- BRN: 3649667
Berechnete Eigenschaften
- Genaue Masse: 177.07900
- Monoisotopenmasse: 177.078979
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 2
- Komplexität: 187
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- XLogP3: 1.7
- Tautomerzahl: 2
- Topologische Polaroberfläche: 38.3
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.1607 (rough estimate)
- Schmelzpunkt: 86-88 °C (lit.)
- Siedepunkt: 398.8°C at 760 mmHg
- Flammpunkt: 195℃
- Brechungsindex: -14.5 ° (C=5, MeOH)
- Wasserteilungskoeffizient: Unlöslich in Wasser.
- PSA: 38.33000
- LogP: 1.66630
- Optische Aktivität: [α]20/D −63°, c = 1 in chloroform
- Spezifische Rotation: -62 º (C=1, CHCl3)
- Sensibilität: Hygroscopic
- Löslichkeit: Unlöslich in Wasser
(S)-4-Benzyl-2-oxazolidone Sicherheitsinformationen
- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H316-H320
- Warnhinweis: P264-P305+P351+P338+P337+P313-P332+P313
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: S24/25
- FLUKA MARKE F CODES:3-10
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:Inert atmosphere,Room Temperature
- Risikophrasen:R36/37/38
(S)-4-Benzyl-2-oxazolidone Zolldaten
- HS-CODE:29349990
- Zolldaten:
China Zollkodex:
2934999090Übersicht:
2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung für
Zusammenfassung:
2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
(S)-4-Benzyl-2-oxazolidone Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Ambeed | A104875-10g |
(S)-4-Benzyloxazolidin-2-one |
90719-32-7 | 98% | 10g |
$6.0 | 2025-02-20 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08683-1000g |
(S)-4-Benzyl-2-oxazolidone |
90719-32-7 | 97% | 1000g |
¥1176 | 2023-09-15 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A18236-25g |
(S)-(-)-4-Benzyl-2-oxazolidinone, 99% |
90719-32-7 | 99% | 25g |
¥6391.00 | 2023-06-02 | |
eNovation Chemicals LLC | D401961-500g |
(S)-4-Benzyl-2-oxazolidinone |
90719-32-7 | 97% | 500g |
$450 | 2024-06-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B387A-25g |
(S)-4-Benzyl-2-oxazolidone |
90719-32-7 | 99% | 25g |
¥65.0 | 2023-04-08 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD0102-100g |
(S)-4-Benzyloxazolidin-2-one |
90719-32-7 | 98% | 100g |
¥81.0 | 2024-04-17 | |
Enamine | EN300-80370-10.0g |
(4S)-4-benzyl-1,3-oxazolidin-2-one |
90719-32-7 | 95.0% | 10.0g |
$32.0 | 2025-02-20 | |
Ambeed | A104875-500g |
(S)-4-Benzyloxazolidin-2-one |
90719-32-7 | 98% | 500g |
$89.0 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0344-250G |
(4S)-4-benzyloxazolidin-2-one |
90719-32-7 | 97% | 250g |
¥ 257.00 | 2023-04-13 | |
eNovation Chemicals LLC | D689970-500g |
(S)-4-Benzyl-2-oxazolidinone |
90719-32-7 | 98% | 500g |
$120 | 2023-09-03 |
(S)-4-Benzyl-2-oxazolidone Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 15 h, 80 °C
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; rt → 0 °C
1.2 3 h, rt
1.3 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol ; 0 °C; 18 h, rt
1.4 Reagents: Citric acid Solvents: Water
1.5 Reagents: Diethyl ether
1.6 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C → rt; 3 h, rt
1.7 Reagents: Hydrochloric acid Solvents: Water
1.8 Reagents: Diethyl ether
1.2 3 h, rt
1.3 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol ; 0 °C; 18 h, rt
1.4 Reagents: Citric acid Solvents: Water
1.5 Reagents: Diethyl ether
1.6 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C → rt; 3 h, rt
1.7 Reagents: Hydrochloric acid Solvents: Water
1.8 Reagents: Diethyl ether
Referenz
- Easy access to Evans' oxazolidinones. Stereoselective synthesis and antibacterial activity of a new 2-oxazolidinone derivativeMolecules, 2014, 19(6), 7429-7439,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Catalysts: Ytterbium triflate (silica-supported) Solvents: Dichloromethane
Referenz
- A facile new method for selective deprotection of N-(tert-butoxycarbonyl)-protected carboxamides with Yb(OTf)3 supported on silica gelTetrahedron Letters, 1998, 39(27), 4869-4870,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Toluene
Referenz
- A simple and efficient procedure for the preparation of chiral 2-oxazolidinones from α-amino acidsSynthetic Communications, 1995, 25(4), 561-8,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 5 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
- C- and N-Selective Grignard Addition Reactions of α-Aldimino Esters in the Presence or Absence of Zinc(II) Chloride: Synthetic Applications to Optically Active AzacyclesOrganic Letters, 2015, 17(10), 2412-2415,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Catalysts: Stereoisomer of octabutyldi-μ-chlorodichlorodi-μ3-oxotetratin ; 60 min, 80 °C
Referenz
- Interaction of substrate and catalyst during the formation of oxazolidinones from 2-aminoalcohols and diethyl carbonate using recyclable 1,3-dichlorodistannoxanesJournal of Molecular Catalysis A: Chemical, 2011, 338(1-2), 33-43,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Sodium methoxide , Boron(1+), rel-bis[2-[[(R)-methylamino-κN]methyl]phenyl-κC]-, chloride (1:1), (T… Solvents: Methanol ; 15 min, 25 °C
1.2 Solvents: Methanol ; < 1 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C
1.2 Solvents: Methanol ; < 1 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C
Referenz
- Double Molecular Recognition with Aminoorganoboron Complexes: Selective Alcoholysis of β-Dicarbonyl DerivativesAngewandte Chemie, 2012, 51(22), 5395-5399,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Sodium acetate , Tetrabutylammonium tetrafluoroborate Catalysts: Palladium diacetate Solvents: Acetonitrile
Referenz
- Palladium-catalyzed electrochemical carbonylation of 2-amino-1-alkanols to oxazolidin-2-ones under very mild conditionsTetrahedron Letters, 2001, 42(20), 3451-3453,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Referenz
- The Generation and Reactivity of Functionalised Organozinc Carbenoids for Cyclopropane Synthesis2009, , ,,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dichloromethane ; 20 h, reflux
Referenz
- Studies towards development of asymmetric double-Mannich reactions of chiral 2-oxocyclohexanecarboxylate derivatives with bis(aminol)ethersTetrahedron, 2015, 71(15), 2210-2221,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Sodium methoxide ; 20 min, 135 °C
Referenz
- Microwave-assisted improved synthesis of oxazolidin-2-ones, oxazolidine-2-thiones and thiazolidine-2-thione chiral auxiliariesMolecules, 2011, 16, 8803-8814,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide , Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 16 h, 0 °C → rt
1.2 Reagents: Sodium sulfate Solvents: Water ; 30 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 9 - 10, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.2 Reagents: Sodium sulfate Solvents: Water ; 30 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 9 - 10, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
Referenz
- Doubly diastereoselective conjugate addition of enantiopure lithium amides to enantiopure N-enoyl oxazolidin-2-ones: a mechanistic probeTetrahedron: Asymmetry, 2010, 21(13-14), 1635-1648,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Catalysts: (T-4)-(4-Methoxyphenolato-κO)[2-[(methylamino-κN)methyl]phenyl-κC][2-[(methylami… , Boron(1+), rel-bis[2-[[(R)-methylamino-κN]methyl]phenyl-κC]-, (T-4)-, salt with … Solvents: Methanol ; 1 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
Referenz
- Importance of Open Structure of Nonmetal Based Catalyst in Hydrogen Bond Promoted Methanolysis of Activated Amide: Structure Dynamics between Monomer and Dimer Enabling Recombinant Covalent, Dative, and Hydrogen BondsJournal of the American Chemical Society, 2009, 131(25), 8748-8749,
Synthetic Routes 14
Reaktionsbedingungen
1.1 Reagents: Pyrrolidine Solvents: Acetonitrile ; 4.5 h, 55 °C
Referenz
- Tosvinyl and Besvinyl as Protecting Groups of Imides, Azinones, Nucleosides, Sultams, and Lactams. Catalytic Conjugate Additions to TosylacetyleneJournal of Organic Chemistry, 2014, 79(18), 8826-8834,
(S)-4-Benzyl-2-oxazolidone Raw materials
- Ethyl L-phenylalaninate hydrochloride
- L-(-)-Phenylalaninol
- Ethyl 1H-imidazole-1-carboxylate
- Di-tert-butyl dicarbonate
- Ethylene Glycol, Dehydrated
- (S)-3-(tert-butoxycarbonyl)-4-benzyl-2-oxazolidinone
- (S)-4-Benzyl-3-propionyl-2-oxazolidinone
- Carbamic acid, [(1S)-1-(hydroxymethyl)-2-phenylethyl]-, ethyl ester
- 2-Oxazolidinone, 3-[(3R)-3-[bis(phenylmethyl)amino]-1-oxo-3-phenylpropyl]-4-(phenylmethyl)-, (4S)-
(S)-4-Benzyl-2-oxazolidone Preparation Products
(S)-4-Benzyl-2-oxazolidone Lieferanten
Hubei Henglvyuan Technology Co., Ltd
Gold Mitglied
(CAS:90719-32-7)(S)-4-Benzyl-2-oxazolidone
Bestellnummer:90719-32-7
Bestandsstatus:0/0
Menge:/
Reinheit:/
Preisinformationen zuletzt aktualisiert:Monday, 18 March 2024 14:56
Preis ($):0/0
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
(CAS:90719-32-7)(S)-4-Benzyl-2-oxazolidinone
Bestellnummer:2473039
Bestandsstatus:in Stock
Menge:Company Customization
Reinheit:98%
Preisinformationen zuletzt aktualisiert:Friday, 18 April 2025 17:06
Preis ($):discuss personally
(S)-4-Benzyl-2-oxazolidone Verwandte Literatur
-
Daniel J. Darley,Danica S. Butler,Samuel J. Prideaux,Thomas W. Thornton,Abigail D. Wilson,Timothy J. Woodman,Michael D. Threadgill,Matthew D. Lloyd Org. Biomol. Chem. 2009 7 543
-
Marcial Moreno-Ma?as,Rosa M. Sebastián,Adelina Vallribera,Juan F. Piniella,Angel álvarez-Larena,María Luisa Jimeno,José Elguero New J. Chem. 2001 25 329
-
3. Synthesis of enantiomerically pure divinyl- and diallylcarbinolsBernd Schmidt,Holger Wildemann J. Chem. Soc. Perkin Trans. 1 2002 1050
-
Steven D. Bull,Stephen G. Davies,Rebecca L. Nicholson,Hitesh J. Sanganee,Andrew D. Smith Org. Biomol. Chem. 2003 1 2886
-
Guohao Zhu,Shineng Qiu,Yang Xi,Yao Ding,Dongming Zhang,Rong Zhang,Guangke He,Hongjun Zhu Org. Biomol. Chem. 2016 14 7746
90719-32-7 ((S)-4-Benzyl-2-oxazolidone) Verwandte Produkte
- 10289-05-1((S)-Methyl (1-hydroxy-3-phenylpropan-2-yl)carbamate)
- 6372-14-1(N-Benzyloxycarbonyl-L-phenylalaninol)
- 58917-85-4(Z-D-Phenylalaninol)
- 102029-44-7((R)-4-Benzyl-2-oxazolidinone)
- 2383445-64-3(Tert-butyl 3-sulfamoylcyclobutane-1-carboxylate)
- 147288-38-8(2-(4-Methoxyphenyl)-2-(trimethylsilyl)ethan-1-ol)
- 922557-20-8(2-(2H-1,3-benzodioxol-5-yl)-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylacetamide)
- 2138266-85-8(methyl 2,4-dimethyl-5-(3-oxomorpholin-4-yl)benzoate)
- 939-52-6(4-chloro-1-phenylbutan-1-one)
- 1243245-69-3(4-(2-Methyl-pyridin-4-yl)-phenyl-acetic Acid)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:90719-32-7)(S)-4-Benzyl-2-oxazolidone

Reinheit:99%
Menge:1kg
Preis ($):159.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:90719-32-7)(S)-4-Benzyl-2-oxazolidinone

Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung